N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide
Description
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a synthetic small molecule characterized by a quinoxaline core substituted with methyl groups at positions 2 and 3, and a carboxamide linkage at position 5. The carboxamide side chain incorporates a 5-methoxyindole moiety via an ethyl spacer.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-13-14(2)26-21-10-15(4-6-20(21)25-13)22(27)23-9-8-16-12-24-19-7-5-17(28-3)11-18(16)19/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27) |
InChI Key |
PBFVFLFSCQZFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Quinoxaline Ring: The quinoxaline ring can be formed by the condensation of o-phenylenediamine with a diketone.
Coupling of the Indole and Quinoxaline Rings: The indole and quinoxaline rings are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a probe to study biological processes and pathways involving indole and quinoxaline derivatives.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]-2,3-Dimethyl-6-Quinoxalinecarboxamide and Analogues
*Estimated based on structural formula.
Functional and Pharmacological Insights
Quinoxaline vs. Benzamide/Benzoxazole Cores: The target compound’s quinoxaline core may confer distinct electronic properties compared to benzamide (672949-86-9) or benzoxazole (924854-22-8) systems. Quinoxalines are known for π-π stacking interactions in receptor binding, while benzoxazoles often enhance metabolic stability .
Indole Substituent Positioning: The 5-methoxyindole group in the target compound and SD6 is critical for mimicking endogenous ligands like melatonin. However, SD6’s iodoacetamide group suggests utility in radioligand synthesis, whereas the target’s quinoxalinecarboxamide may prioritize receptor affinity over isotopic labeling .
Comparison with Tryptamine Derivatives: 5-MeO-DALT lacks the quinoxaline-carboxamide scaffold but shares the 5-methoxyindole motif. 5-HT2A) .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide (commonly referred to as the compound ) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the indole and quinoxaline moieties, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the indole structure. For instance, derivatives of 5-methoxyindole have shown significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
A related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial potential. Other derivatives exhibited varying degrees of activity against different strains of bacteria, as summarized in Table 1 below.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin | 0.98 | MRSA |
| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |
| Indolylquinazolinone 3k | <1 | MRSA ATCC 43300 |
| Indolylquinazolinone 3d | 7.80 | Candida albicans |
These findings suggest that the structural features of indole derivatives contribute significantly to their antibacterial efficacy.
Antifungal Activity
The compound's antifungal properties have also been explored. In vitro studies indicate that certain derivatives exhibit moderate antifungal activity against Candida albicans. For instance, compounds 3k and 3ai showed MIC values of 7.80 μg/mL and 62.50 μg/mL respectively against this pathogen.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects on cancer cell lines, several derivatives displayed significant antiproliferative activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 (lung cancer) | 15 |
| 3k | HeLa (cervical cancer) | 12 |
| 3g | MCF7 (breast cancer) | 10 |
These results indicate that the compound may selectively inhibit the growth of rapidly dividing cancer cells while exhibiting less toxicity towards normal cells.
Molecular Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that it may bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
